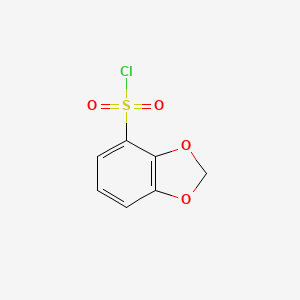

2H-1,3-Benzodioxole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

1,3-benzodioxole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4S/c8-13(9,10)6-3-1-2-5-7(6)12-4-11-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOJIPJDBCSTTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626274 | |

| Record name | 2H-1,3-Benzodioxole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87473-88-9 | |

| Record name | 2H-1,3-Benzodioxole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dioxaindane-4-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme:

$$

\text{2H-1,3-Benzodioxole} + \text{ClSO}_3\text{H} \rightarrow \text{2H-1,3-Benzodioxole-4-sulfonyl chloride}

$$

Key Parameters:

- Solvent: Dichloromethane (CH₂Cl₂) is often used to enhance mixing and reaction kinetics.

- Temperature: Typically maintained below 25°C to avoid side reactions.

- Reaction Time: Approximately 2–3 hours.

- Yield Optimization: Parameters such as acid concentration and stirring speed are adjusted to maximize yield.

Purification:

The crude product is purified through recrystallization using a solvent mixture (e.g., hexanes/tetrahydrofuran) at low temperatures (e.g., 4°C overnight).

Alternative Methods

Several variations exist for preparing sulfonyl chlorides, which can be adapted for 2H-1,3-Benzodioxole derivatives:

Chlorosulfonation in Organic Solvents

This method uses chlorosulfonic acid in an organic solvent such as dichloromethane or ethylene dichloride. Cooling during the addition of reagents minimizes exothermic reactions.

Diazotization and Sulfur Dioxide Reaction

A diazotization step followed by reaction with sulfur dioxide gas and chlorine has been reported for similar compounds:

Hydrogenation and Subsequent Chlorination

Hydrogenation of precursor compounds (e.g., nitro derivatives) followed by chlorination under reflux conditions yields sulfonyl chlorides. Palladium on carbon is commonly used as a catalyst.

Optimization Techniques

To enhance yield and purity, researchers have employed the following strategies:

- Temperature Control: Maintaining temperatures between 0°C and 25°C reduces undesired by-products.

- Catalysts: Using palladium-carbon or Raney nickel accelerates hydrogenation reactions.

- Solvent Selection: Mixed solvents (e.g., ethanol/benzene) improve solubility and reaction rates.

- Recrystallization: Cooling solutions overnight in hexanes/tetrahydrofuran provides high-purity solids.

Data Table: Reaction Conditions

Challenges in Synthesis

Despite its straightforward synthesis pathways, challenges include:

- Side reactions leading to impurities.

- Handling of highly reactive chlorosulfonic acid.

- Scale-up difficulties due to exothermic reactions.

Chemical Reactions Analysis

2H-1,3-Benzodioxole-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Hydrolysis: In the presence of water, it can hydrolyze to form 2H-1,3-Benzodioxole-4-sulfonic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding sulfinyl chloride or sulfenyl chloride under specific conditions.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

2H-1,3-Benzodioxole-4-sulfonyl chloride serves as an important intermediate in organic synthesis. Its ability to participate in various chemical reactions allows it to be utilized in the preparation of more complex molecules. Common reactions include:

- Nucleophilic Substitution : The sulfonyl chloride group can react with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.

- Reduction Reactions : It can be reduced using agents like lithium aluminum hydride to yield corresponding alcohols.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit biological activity against various cancer cell lines. For example:

- Case Study on Anticancer Activity : A study evaluated TASIN analogs containing the benzodioxole moiety against colon cancer cell lines. The results demonstrated that modifications in the benzodioxole structure significantly affected antiproliferative activity, underscoring the importance of this compound in drug design .

Material Science

Beyond organic synthesis and medicinal applications, this compound is also being investigated for its potential use in material science. Its reactivity can be harnessed to develop new polymers or coatings that require specific chemical functionalities.

Table 1: Comparison of Reactivity with Various Nucleophiles

| Nucleophile | Reaction Type | Product Type | Yield (%) |

|---|---|---|---|

| Amine | Nucleophilic Substitution | Sulfonamide | 85 |

| Alcohol | Nucleophilic Substitution | Sulfonate Ester | 90 |

| Lithium Aluminum Hydride | Reduction | Alcohol | 75 |

| Compound Name | Target Cell Line | IC50 (µM) |

|---|---|---|

| TASIN Analog with Benzodioxole | Colon Cancer | 5.0 |

| TASIN Analog without Benzodioxole | Colon Cancer | 25.0 |

Mechanism of Action

The mechanism of action of 2H-1,3-Benzodioxole-4-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Benzenesulfonyl Chloride

- Molecular Formula : C₆H₅ClO₂S

- Molecular Weight : 176.62 g/mol

- Key Differences :

- Lacks the benzodioxole ring, resulting in lower molecular weight and reduced steric hindrance.

- Higher electrophilicity at the sulfonyl group due to the absence of electron-donating oxygen atoms in the dioxole ring.

- Applications : Widely used as a sulfonating agent, whereas the benzodioxole derivative may target specialized syntheses (e.g., CNS drug intermediates) .

4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride (AEBSF)

- Molecular Formula: C₈H₁₀FNO₂S·HCl

- Molecular Weight : 239.70 g/mol

- Key Differences :

- Hazard Comparison : AEBSF poses risks of HF exposure (severe tissue damage), while 2H-1,3-benzodioxole-4-sulfonyl chloride primarily releases HCl, which is corrosive but more routinely managed in labs .

Reactivity with Amines

- This compound : Likely reacts with amines to form sulfonamides, similar to benzenesulfonyl chloride. The benzodioxole ring may slow reaction kinetics due to steric effects.

- N,N-Dimethylcarbamoyl Chloride : Less reactive toward nucleophiles compared to sulfonyl chlorides, as carbamoyl chlorides are less electrophilic .

Cyclization Reactions

- highlights that sulfamoyl chlorides participate in lithiation/cyclization reactions to form thiazine dioxides. The benzodioxole derivative may exhibit distinct regioselectivity in such reactions due to its fused oxygen-containing ring .

Biological Activity

2H-1,3-Benzodioxole-4-sulfonyl chloride is a sulfonyl chloride compound with the molecular formula C7H5ClO4S. Its unique structure, which includes a benzodioxole ring linked to a sulfonyl chloride group, imparts significant reactivity and versatility in various chemical applications, particularly in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in drug development, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2H-1,3-benzodioxole with chlorosulfonic acid under controlled conditions. This process is designed to maximize yield while minimizing by-products. The compound's sulfonyl chloride group makes it highly reactive towards nucleophiles, allowing it to participate in various chemical reactions such as substitution and hydrolysis.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H5ClO4S |

| Molecular Weight | 222.66 g/mol |

| Appearance | White solid |

| Solubility | Soluble in organic solvents |

| Reactivity | Electrophilic |

The biological activity of this compound is primarily attributed to its electrophilic nature. The sulfonyl chloride group allows it to react with various nucleophiles, leading to the formation of covalent bonds. This reactivity is crucial for its applications in modifying biomolecules such as proteins and peptides .

Common Reactions

- Substitution Reactions : Reacts with amines, alcohols, and thiols to form sulfonamide and sulfonate derivatives.

- Hydrolysis : Hydrolyzes in water to yield 2H-1,3-benzodioxole-4-sulfonic acid and hydrochloric acid.

- Reduction : Can be reduced to sulfinyl or sulfenyl chlorides under specific conditions.

Biological Applications

The compound has shown promise in various biological applications:

Insecticidal Activity

Recent studies have highlighted the potential of benzodioxole derivatives in larvicidal applications against Aedes aegypti, the vector for several viral diseases. For instance, a related compound demonstrated significant larvicidal activity with an LC50 value of 28.9 μM after 24 hours . This indicates that benzodioxole derivatives could serve as alternatives to traditional insecticides that face resistance issues.

Medicinal Chemistry

In medicinal chemistry, this compound has been utilized for drug development due to its ability to modify biomolecules. Its electrophilic nature allows it to selectively target amino acids in proteins, facilitating the study of protein functions and interactions .

Study on Larvicidal Activity

A study focused on synthesizing and evaluating various benzodioxole acids for their larvicidal properties against Aedes aegypti. Among the compounds tested, those containing methylenedioxy substituents showed promising results. Notably, compounds exhibited low toxicity towards human cells while maintaining effective larvicidal activity .

Comparison with Other Sulfonyl Compounds

When compared to other sulfonyl chlorides like benzenesulfonyl chloride and tosyl chloride, this compound demonstrated unique reactivity patterns due to its dioxole ring structure. This structural feature enhances its electrophilic character and expands its utility in organic synthesis.

Q & A

Basic: What are standard synthetic routes for 2H-1,3-Benzodioxole-4-sulfonyl chloride, and how are reaction conditions optimized?

Answer:

Synthesis typically involves sulfonation of the benzodioxole precursor using chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) under controlled anhydrous conditions. Key parameters include:

- Temperature: Maintain 0–5°C to prevent side reactions (e.g., decomposition or over-sulfonation) .

- Solvent: Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates and control exothermic reactions .

- Workup: Quench excess reagents with ice-cold water, followed by extraction and drying over anhydrous MgSO₄. Yield optimization requires monitoring via TLC or HPLC .

Basic: What purification methods are recommended for isolating this compound?

Answer:

Purification depends on physical properties:

- Recrystallization: Use hexane/ethyl acetate mixtures at low temperatures (melting point guidance from analogous compounds: 83–87°C) .

- Distillation: For liquid derivatives, fractional distillation under reduced pressure minimizes thermal decomposition .

- Chromatography: Column chromatography with silica gel and gradient elution (e.g., 5–20% ethyl acetate in hexane) resolves sulfonyl chloride from unreacted precursors .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic protons (δ 6.5–8.0 ppm) and sulfonyl group shifts (δ 45–55 ppm for ¹³C) .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z ~225 for C₇H₆Cl₂O₂S analogs) .

- FT-IR: Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Advanced: How do substituents on the benzodioxole ring influence sulfonyl chloride reactivity?

Answer:

Electron-withdrawing groups (e.g., halogens) enhance electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitutions (e.g., with amines). Fluorinated analogs (e.g., perfluoroalkyl groups) show increased stability but reduced solubility in polar solvents . Conversely, electron-donating groups (e.g., methyl) may require harsher conditions (e.g., elevated temperatures) for reactions with weak nucleophiles .

Advanced: How can stability issues and contradictory decomposition data be addressed during storage?

Answer:

Contradictions in stability may arise from:

- Moisture Sensitivity: Store under inert gas (argon) in sealed containers with desiccants to prevent hydrolysis .

- Temperature: Long-term storage at –20°C reduces thermal degradation (observe decomposition thresholds from analogs: >183°C boiling point) .

- Material Compatibility: Avoid glass containers if HF byproducts are generated; use PTFE-lined caps .

Advanced: What experimental strategies optimize sulfonamide formation using this reagent?

Answer:

- Stoichiometry: Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete amine conversion.

- Base Selection: Pyridine or triethylamine neutralizes HCl byproducts; bulky bases (e.g., DIPEA) improve yields with sterically hindered amines .

- Solvent Screening: Test aprotic solvents (DMF, THF) for solubility; DMF enhances reactivity for poorly soluble amines .

Safety: What are critical handling protocols to mitigate hazards during synthesis?

Answer:

- PPE: Acid-resistant gloves, goggles, and lab coats mandatory due to skin corrosion risks (Category 1B; H314) .

- Ventilation: Use fume hoods to prevent inhalation of HCl/HF vapors .

- Spill Management: Neutralize spills with sodium bicarbonate; avoid water to prevent exothermic reactions .

Ecological: How can researchers assess the environmental impact of this compound?

Answer:

- Persistence Testing: Conduct OECD 301 biodegradation assays; fluorinated analogs show low degradation rates .

- Toxicity Screening: Use Daphnia magna or algae growth inhibition tests (EC₅₀ protocols) .

- Adsorption Studies: Evaluate interactions with indoor/outdoor surfaces (e.g., silica or cellulose) via microspectroscopic imaging to predict environmental mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.